(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.
Scientific Research Applications
VTP-43742 has been extensively studied for its potential in treating autoimmune diseases, particularly psoriasis. In clinical trials, it has shown promising results in reducing the Psoriasis Area and Severity Index (PASI) score, indicating its efficacy in managing plaque psoriasis . The compound’s ability to inhibit interleukin-17A production and down-regulate the interleukin-23 receptor makes it a valuable candidate for further research in immunology and dermatology .
Mechanism of Action
VTP-43742 exerts its effects by potently inhibiting the activity of RORγt, a nuclear receptor transcription factor that plays a crucial role in the development and function of T-helper 17 cells . By inhibiting RORγt, VTP-43742 reduces the production of interleukin-17A, a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases . This mechanism of action makes VTP-43742 a promising therapeutic agent for conditions characterized by excessive interleukin-17A activity.
Comparison with Similar Compounds
VTP-43742 is unique in its high selectivity for RORγt over other isotypes such as RORα and RORβ . Similar compounds include other RORγt inhibitors like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (b12), which also shows potent inhibition of interleukin-17A and interleukin-6 cytokine expression . VTP-43742’s high selectivity and oral bioavailability set it apart from other RORγt inhibitors .
Properties
Molecular Formula |
C27H35F3N4O3S |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1 |
InChI Key |
XUYMIRYNRKXKOR-JBWFSBJDSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.